![molecular formula C6H8Cl6N4O4 B14322613 Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]- CAS No. 105200-34-8](/img/structure/B14322613.png)
Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-
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Overview
Description
Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]- is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]- typically involves the reaction of hydrazine with 2,2,2-trichloro-1-(nitromethyl)ethyl derivatives. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods often include the use of catalysts and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nitro compounds, while reduction may yield amines or other reduced forms of the original compound .
Scientific Research Applications
Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to produce complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]- involves its interaction with molecular targets through various pathways. These interactions may include binding to specific enzymes or receptors, leading to changes in cellular processes and biochemical pathways . The compound’s effects are often mediated by its ability to undergo oxidation, reduction, and substitution reactions, which can alter its structure and activity .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(2,4-dinitrophenyl) hydrazine: Similar in structure but with different substituents, leading to distinct chemical properties.
1,2-diphenylhydrazine: Another related compound with phenyl groups instead of trichloroethyl groups.
1,2-diethyl-1,2-bis(2-nitrophenyl)hydrazine: Similar in structure but with ethyl groups, resulting in different reactivity and applications.
Uniqueness
Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]- is unique due to its specific combination of trichloroethyl and nitromethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Properties
CAS No. |
105200-34-8 |
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Molecular Formula |
C6H8Cl6N4O4 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1,2-bis(1,1,1-trichloro-3-nitropropan-2-yl)hydrazine |
InChI |
InChI=1S/C6H8Cl6N4O4/c7-5(8,9)3(1-15(17)18)13-14-4(2-16(19)20)6(10,11)12/h3-4,13-14H,1-2H2 |
InChI Key |
AWHDTFHVHNXKGM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)NNC(C[N+](=O)[O-])C(Cl)(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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